molecular formula C8H9N3 B8802910 2-Methylpyrazolo[1,5-a]pyridin-3-amine

2-Methylpyrazolo[1,5-a]pyridin-3-amine

Cat. No.: B8802910
M. Wt: 147.18 g/mol
InChI Key: LUPGXQQJVQCMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpyrazolo[1,5-a]pyridin-3-amine is a fused bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine ring. The methyl group at position 2 and the amine group at position 3 contribute to its unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. Its synthesis typically involves cyclocondensation reactions of β-enaminones with pyrazole derivatives under microwave irradiation or reflux conditions, as demonstrated in recent studies .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2-methylpyrazolo[1,5-a]pyridin-3-amine

InChI

InChI=1S/C8H9N3/c1-6-8(9)7-4-2-3-5-11(7)10-6/h2-5H,9H2,1H3

InChI Key

LUPGXQQJVQCMGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CC=CC2=C1N

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Fluorophore Performance : Pyrazolo[1,5-a]pyrimidines outperform pyridine analogs in emission intensity due to their extended conjugation and electron-deficient cores .

Lipophilicity-Activity Relationship : Higher clogP values in imidazo[1,2-a]pyridines correlate with enhanced anti-tuberculosis activity, whereas polar pyrazolo[1,5-a]pyridines show reduced efficacy .

Synthetic Challenges : Coumarin-substituted pyrazoloheterocycles require precise temperature control to prevent decomposition, limiting scalability .

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